molecular formula C19H14Cl2N2O4S B10889858 5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B10889858
M. Wt: 437.3 g/mol
InChI Key: SPLMGCCSDHTFKI-UHFFFAOYSA-N
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Description

5-({4-[(2,6-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, methoxy groups, and thioxodihydropyrimidine, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-[(2,6-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,6-dichlorobenzyl alcohol with 3-methoxybenzaldehyde to form an intermediate, which is then reacted with thiourea and other reagents under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-({4-[(2,6-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the aromatic rings.

Scientific Research Applications

5-({4-[(2,6-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 5-({4-[(2,6-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 5-{4-[(2,4-DICHLOROBENZYL)OXY]-3-ETHOXYBENZYLIDENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
  • 5-{4-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYBENZYLIDENE}-1-(3,5-DIMETHYLPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

Uniqueness

The uniqueness of 5-({4-[(2,6-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable subject for further research .

Properties

Molecular Formula

C19H14Cl2N2O4S

Molecular Weight

437.3 g/mol

IUPAC Name

5-[[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H14Cl2N2O4S/c1-26-16-8-10(7-11-17(24)22-19(28)23-18(11)25)5-6-15(16)27-9-12-13(20)3-2-4-14(12)21/h2-8H,9H2,1H3,(H2,22,23,24,25,28)

InChI Key

SPLMGCCSDHTFKI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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